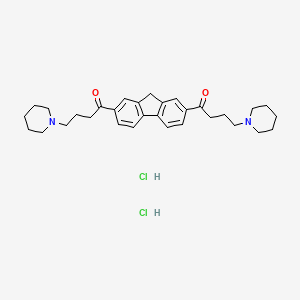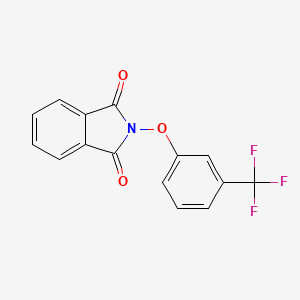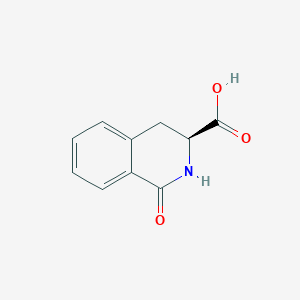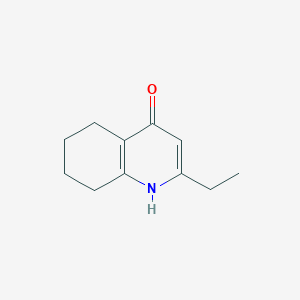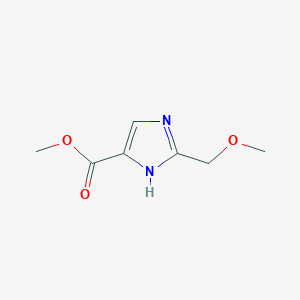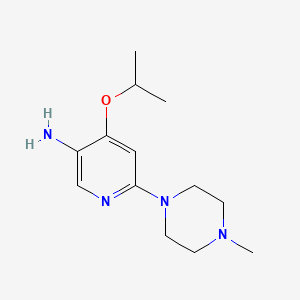
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with an isopropoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the pyridine core: Starting from a suitable pyridine precursor, the core structure is constructed through various organic reactions such as nucleophilic substitution or cyclization.
Introduction of the isopropoxy group: The isopropoxy group can be introduced via an etherification reaction using isopropanol and an appropriate activating agent.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE would depend on its specific biological target. Generally, such compounds might:
Bind to receptors: Interact with specific receptors on cell surfaces to modulate signaling pathways.
Inhibit enzymes: Block the activity of enzymes involved in critical biochemical processes.
Disrupt cellular functions: Interfere with cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Lacks the isopropoxy group but shares the piperazine and pyridine core.
6-(4-Methylpiperazin-1-yl)-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H22N4O |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N4O/c1-10(2)18-12-8-13(15-9-11(12)14)17-6-4-16(3)5-7-17/h8-10H,4-7,14H2,1-3H3 |
InChI Key |
CRMKMMOMVSKZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1N)N2CCN(CC2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
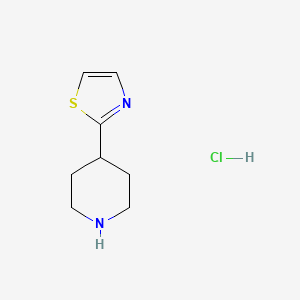
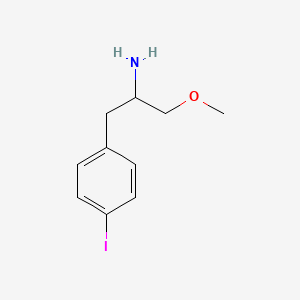
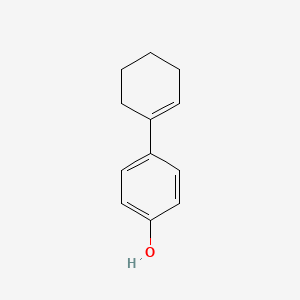
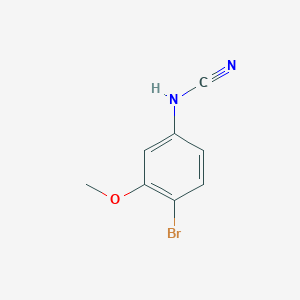

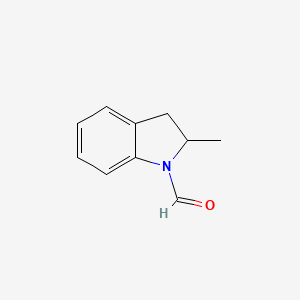
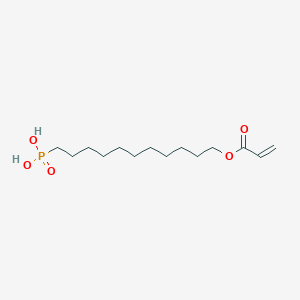
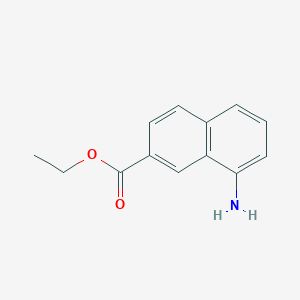
![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)
